molecular formula C30H25NP2 B1602218 2-[Bis(diphenylphosphino)methyl]pyridine CAS No. 60398-55-2

2-[Bis(diphenylphosphino)methyl]pyridine

Cat. No.: B1602218
CAS No.: 60398-55-2
M. Wt: 461.5 g/mol
InChI Key: DBOQTXVSGUZHCU-UHFFFAOYSA-N
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Description

2-[Bis(diphenylphosphanyl)methyl]pyridine is an organic compound with the molecular formula C30H25NP2 . It has an average mass of 461.474 Da and a monoisotopic mass of 461.146210 Da . This compound is also known by other names such as 2-[Bis(diphenylphosphino)methyl]pyridine and 2-pyridylbis(diphenylphosphino)methane .


Molecular Structure Analysis

The molecular structure of 2-[Bis(diphenylphosphanyl)methyl]pyridine consists of a pyridine ring with a bis(diphenylphosphanyl)methyl group attached to one of the carbon atoms . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 7 freely rotating bonds .


Physical and Chemical Properties Analysis

2-[Bis(diphenylphosphanyl)methyl]pyridine has a boiling point of 587.6±50.0 °C at 760 mmHg and a flash point of 309.1±30.1 °C . Its vapor pressure is 0.0±1.6 mmHg at 25°C, and the enthalpy of vaporization is 84.5±3.0 kJ/mol . The compound has an ACD/LogP value of 9.05 .

Scientific Research Applications

Supramolecular Complex Formation

2-[Bis(diphenylphosphanyl)methyl]pyridine (DPP) is involved in the formation of supramolecular complexes, such as in the case of bis{μ-N-[(diphenylphosphanyl)methyl]pyridin-4-amine-κ(2)N(1):P}disilver bis(perchlorate) acetonitrile monosolvate. These complexes demonstrate unique cationic constructions and geometries, influenced by the templating anions that direct their self-assembly, resulting in varied supramolecular structures (Liang et al., 2014).

In Organometallic Chemistry

DPP ligand is significant in organometallic chemistry, particularly in forming complexes with metals like osmium and palladium. These complexes exhibit unique properties like emission wavelengths and catalytic activities. For example, osmium complexes with DPP show consistent emission despite structural differences, indicating its role in influencing the electronic properties of these complexes (Carlson et al., 2008).

Catalysis Applications

The use of DPP as a ligand in palladium-catalyzed C-N coupling reactions has been observed to be highly effective. This ligand contributes to good to excellent yields in these reactions, demonstrating its utility in catalytic applications (Nadri et al., 2014).

Chelating Properties

DPP exhibits chelating properties towards f-element ions, as seen in its coordination chemistry with ions like Pr(III), Tb(III), Yb(III), and Th(IV). This highlights its potential in developing complexes with specific geometric and electronic structures (Rapko et al., 1993).

Photophysical Study

In photophysical studies, complexes involving DPP ligands, such as copper iodide complexes, have shown rich photoluminescent properties. These properties vary in emission color and quantum yield, making them significant in the study of light-emitting materials (Wei et al., 2014).

Properties

IUPAC Name

[diphenylphosphanyl(pyridin-2-yl)methyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NP2/c1-5-15-25(16-6-1)32(26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)33(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOQTXVSGUZHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C3=CC=CC=N3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572390
Record name 2-[Bis(diphenylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60398-55-2
Record name 2-[Bis(diphenylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Bis(diphenylphosphino)methyl]pyridine
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2-[Bis(diphenylphosphino)methyl]pyridine
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2-[Bis(diphenylphosphino)methyl]pyridine
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2-[Bis(diphenylphosphino)methyl]pyridine
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2-[Bis(diphenylphosphino)methyl]pyridine
Reactant of Route 6
2-[Bis(diphenylphosphino)methyl]pyridine

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